![molecular formula C19H18O5 B11159182 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one](/img/structure/B11159182.png)
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one
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Overview
Description
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a complex organic compound with a molecular formula of C18H16O5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the chromen-6-one core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzo[c]chromen-6-one core.
Methoxylation and methylation: Introduction of the methoxy and methyl groups is achieved through methylation and methoxylation reactions using reagents such as methyl iodide and sodium methoxide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or ester groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of amides or thioesters.
Scientific Research Applications
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets and pathways. This compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 8-methoxy-4-methyl-3-(2-oxopropoxy)benzo[c]chromen-6-one
- 8-methoxy-4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one
- 5,6-dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one
Uniqueness
8-methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the 1-methyl-2-oxopropoxy group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .
Biological Activity
8-Methoxy-4-methyl-3-(1-methyl-2-oxopropoxy)-6H-benzo[c]chromen-6-one is a synthetic organic compound with notable biological activities. It belongs to the class of benzo[c]chromen derivatives, which are known for their diverse pharmacological properties. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure
- Molecular Formula : C18H16O5
- Molecular Weight : 300.32 g/mol
- CAS Number : 314744-87-1
Physical Properties
Property | Value |
---|---|
Boiling Point | 464.2 °C |
Density | 1.26 g/cm³ |
Melting Point | Not available |
Pharmacological Properties
Research indicates that this compound exhibits various biological activities, including:
- Anti-inflammatory Activity : The compound has been shown to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play crucial roles in the inflammatory response. This inhibition leads to a reduction in pro-inflammatory cytokines and mediators .
- Anticancer Properties : Studies suggest that this compound can induce apoptosis in cancer cells through the modulation of signaling pathways such as NF-κB and MAPK . This makes it a candidate for further investigation in cancer therapeutics.
- Antimicrobial Effects : Preliminary studies indicate that the compound may possess antimicrobial properties, making it a potential agent for treating infections .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound interacts with key enzymes involved in inflammatory processes, effectively reducing inflammation.
- Signaling Pathways Modulation : It alters cellular signaling pathways that are critical for cell survival and proliferation, particularly in cancer cells.
Case Study 1: Anti-inflammatory Effects
A study conducted on animal models demonstrated that administration of the compound significantly reduced edema and other markers of inflammation compared to control groups. The results indicated a dose-dependent response, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that treatment with this compound led to a marked decrease in cell viability and increased rates of apoptosis. The underlying mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors .
Case Study 3: Antimicrobial Activity
Research evaluating the antimicrobial properties showed that the compound exhibited inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective antimicrobial activity comparable to standard antibiotics .
Properties
Molecular Formula |
C19H18O5 |
---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
8-methoxy-4-methyl-3-(3-oxobutan-2-yloxy)benzo[c]chromen-6-one |
InChI |
InChI=1S/C19H18O5/c1-10-17(23-12(3)11(2)20)8-7-15-14-6-5-13(22-4)9-16(14)19(21)24-18(10)15/h5-9,12H,1-4H3 |
InChI Key |
HAGNRTFEFLGJNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C3=C2C=CC(=C3)OC)OC(C)C(=O)C |
Origin of Product |
United States |
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